

An In-depth Technical Guide to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

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Compound of Interest

Compound Name: 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a heterocyclic compound of interest in medicinal chemistry.

Core Chemical Properties

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a solid organic compound.^[1] Its core structure features a cyclohexanone ring substituted with a hydroxyl group and a 1,3-benzodioxole moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly curcumin analogs which have shown potential in anticancer research.^{[2][3][4][5]}

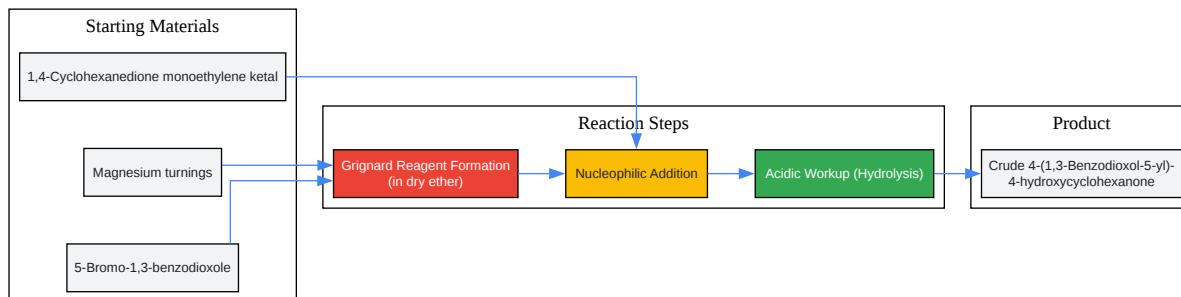
Table 1: Chemical and Physical Properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Property	Value	Source
IUPAC Name	4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one	PubChem[6]
CAS Number	150019-57-1	PubChem[6]
Molecular Formula	C ₁₃ H ₁₄ O ₄	PubChem[6]
Molecular Weight	234.25 g/mol	PubChem[6]
Appearance	Solid	CymitQuimica
Density	1.348 g/cm ³	Molbase[7]
Boiling Point	414.2 °C at 760 mmHg	Molbase[7]
Flash Point	162 °C	Molbase[7]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not readily available in the reviewed literature, a plausible and commonly employed synthetic route would involve a Grignard reaction. This would likely be followed by purification using column chromatography and/or recrystallization.

Proposed Synthesis Workflow



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Caption: Proposed Grignard reaction workflow for the synthesis of the target compound.

Experimental Protocols

1. Synthesis via Grignard Reaction (General Protocol)

A Grignard reagent is first prepared from 5-bromo-1,3-benzodioxole and magnesium turnings in anhydrous diethyl ether.^[5] This organomagnesium halide is then reacted with 1,4-cyclohexanedione monoethylene ketal. The ketal acts as a protecting group for one of the carbonyl functionalities, allowing the Grignard reagent to selectively attack the unprotected ketone. The reaction is typically carried out in an inert atmosphere and under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.^[5] Following the addition, the reaction mixture is quenched with a weak acid, such as aqueous ammonium chloride, to hydrolyze the magnesium alkoxide intermediate and yield the tertiary alcohol. A final acidic workup would be required to deprotect the ketal, yielding the desired 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

2. Purification by Column Chromatography (General Protocol)

The crude product can be purified using flash column chromatography over silica gel.^[8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would

likely be effective in separating the desired product from unreacted starting materials and byproducts. The fractions would be monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.^[9]

3. Purification by Recrystallization (General Protocol)

Further purification can be achieved by recrystallization. A suitable solvent or solvent mixture would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, which can then be isolated by filtration.

Analytical Data

Specific spectral data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR and IR spectra.

¹H-NMR Spectroscopy (Predicted)

- Aromatic Protons: Signals in the range of δ 6.7-7.0 ppm, corresponding to the protons on the benzodioxole ring.
- Methylenedioxy Protons: A singlet around δ 5.9-6.0 ppm for the -O-CH₂-O- group.
- Cyclohexanone Protons: A series of multiplets in the δ 1.8-3.0 ppm range, corresponding to the methylene protons of the cyclohexanone ring.
- Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C-NMR Spectroscopy (Predicted)

- Carbonyl Carbon: A signal in the downfield region, typically around δ 208-212 ppm for a cyclohexanone.
- Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm).

- Methylenedioxy Carbon: A signal around δ 101 ppm.
- Cyclohexanone Carbons: Signals in the aliphatic region (δ 30-80 ppm), including the carbon bearing the hydroxyl group (around δ 70 ppm).

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm^{-1} , characteristic of the hydroxyl group.[10]
- C=O Stretch: A strong, sharp absorption band around 1715 cm^{-1} , indicative of the ketone carbonyl group.[10][11]
- C-O Stretch: Absorption bands in the 1000-1300 cm^{-1} region, corresponding to the C-O bonds of the alcohol and the ether linkages of the benzodioxole.
- Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic ring.

Potential Biological Activity and Signaling Pathways

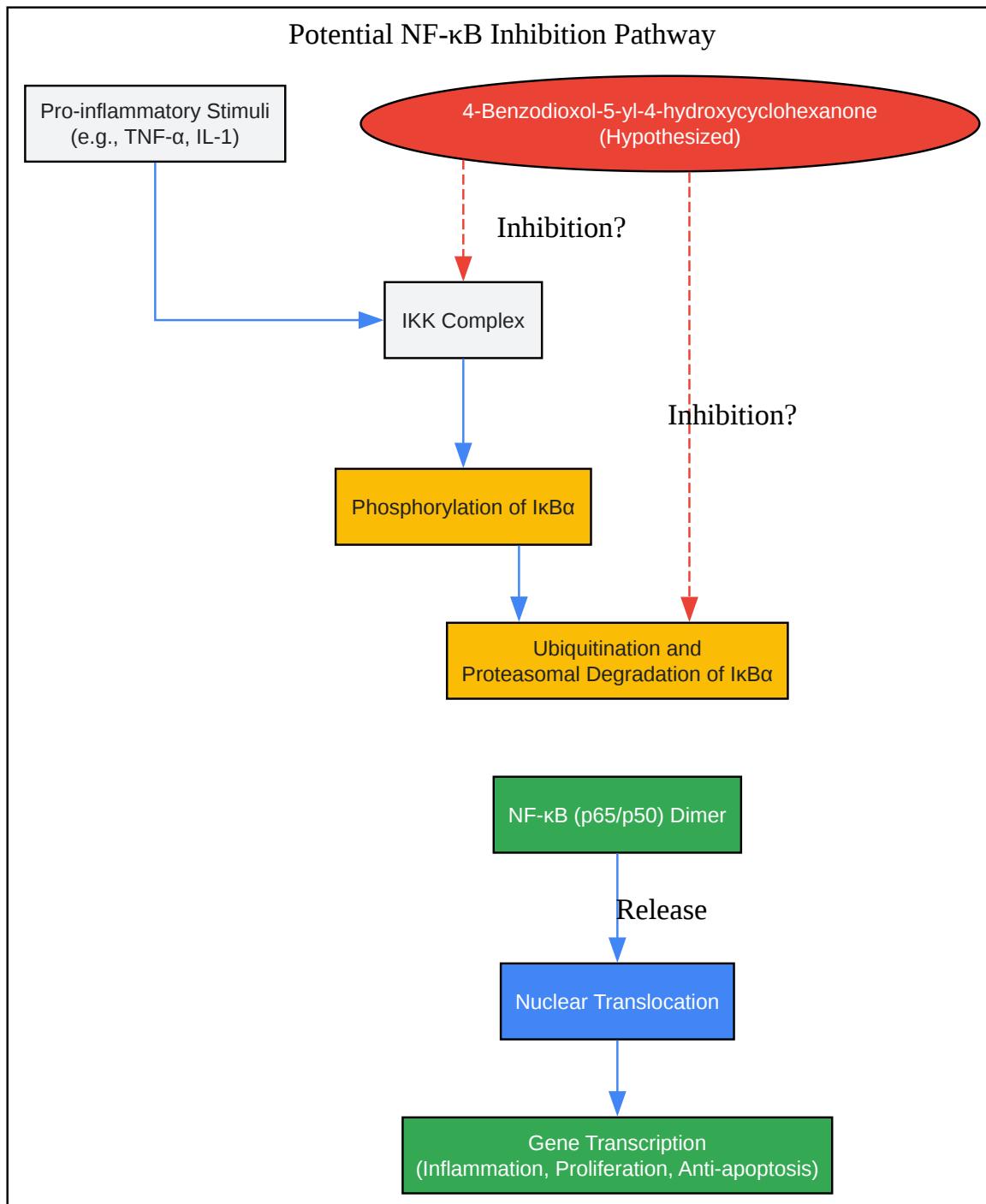
While no specific biological activity data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone has been reported, numerous studies have investigated the therapeutic potential of structurally related compounds, particularly curcumin analogs incorporating a cyclohexanone scaffold. These analogs have demonstrated significant cytotoxic effects against various cancer cell lines.

Anticancer Potential of Related Compounds

Derivatives of 4-arylcylohexanone have shown promising anticancer activity. For instance, certain curcumin analogs with a cyclohexanone core exhibit potent cytotoxicity against breast cancer and leukemia cell lines, with some compounds showing EC_{50} values below 1 μM .[2] Other studies on cyclohexanone analogs of curcumin have demonstrated their ability to inhibit the growth of prostate cancer cells and induce apoptosis.[4] The mechanism of action for some of these analogs is believed to involve the inhibition of NF- κ B activation and the induction of apoptosis.[2][4] Furthermore, a synthesized curcuminoid analog, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene) cyclohexanone (DMCH), has shown cytotoxic and apoptosis-inducing effects on human colon cancer cells.[1]

Potential Signaling Pathway Involvement

Based on the activity of related compounds, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone or its derivatives could potentially modulate key signaling pathways involved in cancer progression, such as the NF-κB pathway.



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Caption: A hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.

This guide serves as a foundational resource for researchers interested in 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. Further experimental validation is required to confirm the proposed synthesis, fully characterize the compound, and explore its potential biological activities.

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